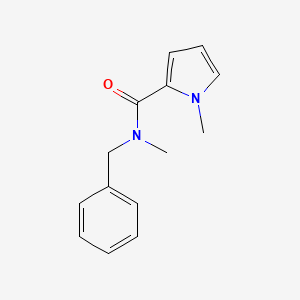![molecular formula C18H28O4 B14221578 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- CAS No. 550347-17-6](/img/structure/B14221578.png)
2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-: is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered ring structures containing five carbon atoms and one oxygen atom. This specific compound is characterized by the presence of a methoxyphenyl group and a pentyl chain attached to the tetrahydropyran ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- typically involves the reaction of 3,4-dihydropyran with an alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate. The specific conditions for this reaction include:
Reactants: 3,4-dihydropyran and the corresponding alcohol.
Catalyst: p-toluenesulfonic acid.
Solvent: Dichloromethane.
Temperature: Ambient temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ethers or other substituted products.
科学的研究の応用
Chemistry:
- Used as a protecting group for alcohols in organic synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of enzyme mechanisms and substrate interactions.
Medicine:
- Potential applications in drug development and delivery systems.
Industry:
- Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Tetrahydropyran: A simpler structure without the methoxyphenyl and pentyl groups.
2-Methoxytetrahydropyran: Contains a methoxy group but lacks the pentyl chain.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of the methoxyphenyl group.
Uniqueness:
- The presence of both the methoxyphenyl group and the pentyl chain makes 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- unique in its chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions in various chemical and biological systems.
特性
CAS番号 |
550347-17-6 |
|---|---|
分子式 |
C18H28O4 |
分子量 |
308.4 g/mol |
IUPAC名 |
2-[5-[(4-methoxyphenyl)methoxy]pentoxy]oxane |
InChI |
InChI=1S/C18H28O4/c1-19-17-10-8-16(9-11-17)15-20-12-4-2-5-13-21-18-7-3-6-14-22-18/h8-11,18H,2-7,12-15H2,1H3 |
InChIキー |
NZPAJDHKTPDXCM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COCCCCCOC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


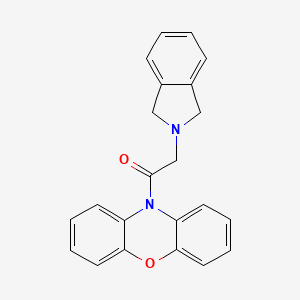
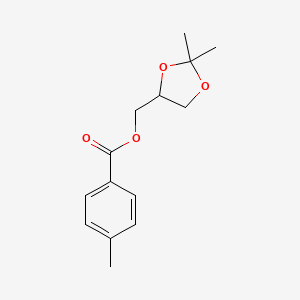
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)
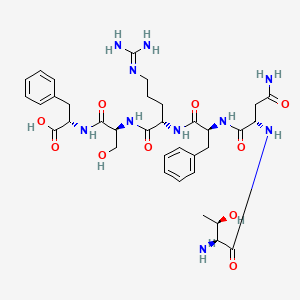
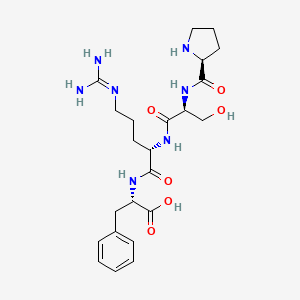
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
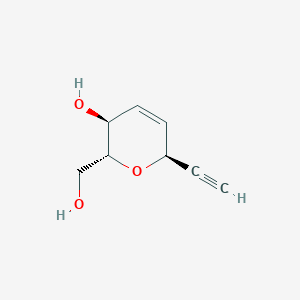
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
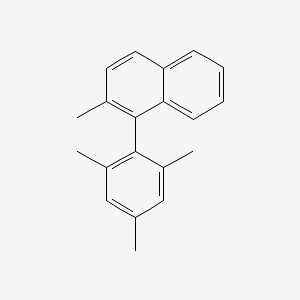
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
